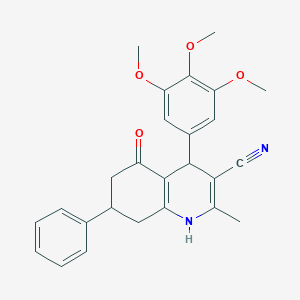![molecular formula C16H24ClNO B4983182 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine, also known as JNJ-7925476, is a small molecule antagonist of the dopamine D3 receptor. It has been found to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
作用機序
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine acts as an antagonist of the dopamine D3 receptor, blocking the binding of dopamine to this receptor. This results in a reduction of dopamine signaling in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been found to have a number of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, and to have antipsychotic effects in animal models of schizophrenia. Additionally, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been found to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has several advantages for lab experiments. It has high affinity and selectivity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, like all small molecule antagonists, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has limitations in terms of its specificity and potential off-target effects. Additionally, its effects may be influenced by factors such as dosing and route of administration.
将来の方向性
There are several future directions for research on 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine. One area of research is the potential use of 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine as a treatment for drug addiction, schizophrenia, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms underlying its therapeutic effects and to optimize its dosing and administration. Finally, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine may be a useful tool for studying the dopamine D3 receptor and its role in various physiological and pathological conditions.
合成法
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine can be synthesized via a multistep process starting with the reaction of 2-chloro-4,6-dimethylphenol with 1-bromobutane to form 4-(2-chloro-4,6-dimethylphenoxy)butyl bromide. This intermediate is then reacted with pyrrolidine in the presence of a base to yield 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine.
科学的研究の応用
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been found to have high affinity and selectivity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for cocaine and nicotine addiction. It has also been found to have antipsychotic effects in animal models of schizophrenia and may be a potential treatment for this disorder. Additionally, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been studied for its potential neuroprotective effects in Parkinson's disease.
特性
IUPAC Name |
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-13-11-14(2)16(15(17)12-13)19-10-6-5-9-18-7-3-4-8-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHTYTLZJWZDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)


![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)


![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)